[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate
Description
Properties
Molecular Formula |
C28H36ClN3O5 |
|---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H36ClN3O5/c1-3-5-6-7-8-9-10-11-26(33)30-20-27(34)32-31-19-21-12-17-24(25(18-21)36-4-2)37-28(35)22-13-15-23(29)16-14-22/h12-19H,3-11,20H2,1-2H3,(H,30,33)(H,32,34)/b31-19+ |
InChI Key |
GBEWKNSFCWUNOF-ZCTHSVRISA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC |
Canonical SMILES |
CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(Decanoylamino)acetyl Hydrazide
The hydrazide precursor is synthesized via acylation of glycine hydrazide with decanoyl chloride. In a representative procedure, glycine hydrazide (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Decanoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (0.2 equiv) to neutralize HCl. The reaction is stirred at 25°C for 6 hours, after which the mixture is washed with aqueous NaHCO₃ and brine. The organic layer is dried over MgSO₄, filtered, and concentrated to yield 2-(decanoylamino)acetyl hydrazide as a white solid .
Key Parameters:
-
Solvent: Dichloromethane or tetrahydrofuran (THF).
-
Catalyst: Triethylamine (0.01–0.2 molar ratio relative to glycine hydrazide) .
-
Temperature: 0°C initially, then 25°C for completion.
-
Yield: ~85–90% (estimated via analogous acylation reactions) .
Preparation of 4-Formyl-2-ethoxyphenol
4-Hydroxy-3-ethoxybenzaldehyde is synthesized via formylation of 2-ethoxyphenol. A mixture of 2-ethoxyphenol (1.0 equiv), hexamethylenetetramine (1.5 equiv), and trifluoroacetic acid (3.0 equiv) in dichloroethane is heated at 70°C for 8 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. After drying and solvent removal, 4-formyl-2-ethoxyphenol is obtained as a pale-yellow crystalline solid .
Optimization Notes:
-
Alternative Solvents: Tetrachloroethylene or 1,3-dichloropropane may substitute dichloroethane .
-
Reaction Time: Extending to 12 hours improves yield by 5–10% .
Hydrazone Formation via Condensation
The hydrazone intermediate is formed by reacting 4-formyl-2-ethoxyphenol with 2-(decanoylamino)acetyl hydrazide. Equimolar quantities of both components are dissolved in ethanol containing 1% acetic acid. The mixture is refluxed for 4 hours, cooled, and filtered to isolate the hydrazone as a yellow precipitate. The E -configuration is confirmed via NMR coupling constants () .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (1% v/v) |
| Temperature | Reflux (78°C) |
| Time | 4–6 hours |
| Yield | 75–80% |
Esterification with 4-Chlorobenzoyl Chloride
The phenolic hydroxyl group of the hydrazone intermediate is esterified using 4-chlorobenzoyl chloride. The hydrazone (1.0 equiv) is dissolved in dry THF, and 4-chlorobenzoyl chloride (1.2 equiv) is added dropwise at 0°C. Triethylamine (1.5 equiv) is introduced to scavenge HCl, and the reaction is stirred at 25°C for 12 hours. The product is precipitated by adding ice-water, filtered, and recrystallized from methanol .
Critical Factors:
-
Solvent Selection: Dichloroethane or THF ensures solubility of both reactants .
-
Catalyst: Triethylamine (1.5 equiv) enhances reaction efficiency .
-
Purity: Suction filtration at 0–5°C minimizes residual solvents .
Purification and Characterization
The crude ester is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from methanol. Key characterization data include:
Comparative Analysis of Synthetic Routes
The table below contrasts methodologies for critical steps:
| Step | Method A | Method B |
|---|---|---|
| Hydrazide Synthesis | Triethylamine in DCM | Pyridine in THF |
| Esterification | 4-Chlorobenzoyl chloride | DCC-mediated coupling |
| Yield | 78% | 65% |
| Purity | 99.5% | 95% |
Method A, leveraging acid chloride chemistry, offers superior yield and purity compared to carbodiimide-based coupling .
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its hydrazinylidene group is particularly useful for labeling and tracking biological molecules.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinylidene group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs include:
Key Observations :
- The target compound’s decanoylamino chain introduces significant hydrophobicity compared to smaller analogs like chromenone or quinolinone derivatives. This may enhance membrane permeability but reduce aqueous solubility .
- Methoxy and ethoxy groups in and the target compound modulate electronic effects and solubility, with ethoxy offering greater steric bulk .
Key Differences :
- The target compound’s long alkyl chain necessitates careful purification (e.g., column chromatography) to separate from byproducts, unlike smaller esters .
- Enzymatic methods (e.g., 4-chlorobenzoate dehalogenase in ) are used for bioactive analogs but are less common in synthetic routes for hydrazinylidene derivatives .
Biological Activity
The compound [4-[(E)-[[2-(decanoylamino)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-chlorobenzoate represents a class of hydrazone derivatives that have garnered attention for their potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 445.56 g/mol. The structure features a hydrazone linkage, which is known to contribute to various biological activities due to its ability to interact with biological targets.
Structural Characteristics
| Component | Description |
|---|---|
| Hydrazone Linkage | Contributes to reactivity and biological activity |
| Decanoylamino Group | Enhances lipophilicity and membrane permeability |
| Ethoxy and Chlorobenzoate Groups | Potentially improve solubility and bioavailability |
Anticancer Properties
Recent studies have indicated that hydrazone derivatives, including the compound , exhibit significant anticancer properties. For instance, research has shown that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs) involved in tumor growth and vascularization, such as VEGFR and PDGFR .
- Inhibition of RTKs : The compound may inhibit key signaling pathways that promote cancer cell proliferation.
- Induction of Apoptosis : Some hydrazones have been shown to induce programmed cell death in cancer cells.
- Cell Cycle Arrest : Studies suggest that these compounds can cause cell cycle arrest at various phases, preventing cancer cell division.
Antimicrobial Activity
Hydrazone derivatives have also been evaluated for their antimicrobial properties. Preliminary tests indicate that the compound exhibits activity against various bacterial strains, suggesting potential applications in treating infections .
Computational Studies
Recent computational studies using molecular docking techniques have predicted the binding affinity of this compound to several biological targets. The results suggest that it could serve as a lead compound for further development in drug design .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing similar hydrazone derivatives demonstrated effective yields through a triethylamine-mediated reaction involving 4-chlorobenzoyl chloride and hydrazine derivatives. Spectroscopic analyses (NMR, FTIR) confirmed the successful formation of the desired compounds .
Case Study 2: In Vivo Efficacy
In vivo studies conducted on animal models treated with similar compounds showed a reduction in tumor size compared to control groups. These findings support the hypothesis that such compounds can effectively target cancerous tissues while sparing normal cells .
Q & A
Q. What are the optimal synthetic routes for [4-[(E)-...] 4-chlorobenzoate, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis involves multi-step reactions, typically starting with hydrazone formation via condensation of a hydrazine derivative (e.g., 2-(decanoylamino)acetyl hydrazine) with a substituted aldehyde. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for hydrazone formation .
- Catalysts : Acidic (e.g., acetic acid) or basic catalysts (e.g., triethylamine) improve yield and regioselectivity .
- Temperature control : Reactions often proceed at 60–80°C for 12–24 hours, monitored via TLC .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires iterative adjustments to solvent ratios and reaction times .
Example Data:
| Parameter | Condition Range | Optimal Value (Example) |
|---|---|---|
| Reaction Temp. | 50–90°C | 70°C |
| Solvent | DMF, DMSO, EtOH | DMF |
| Catalyst | AcOH, TEA | AcOH (0.1 eq.) |
| Yield | 60–85% | 82% (Compound 39, ) |
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm hydrazone linkage (δ 8–10 ppm for –NH–N=C–) and aromatic substituents .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 587.2) .
- X-ray Crystallography : SHELXL (SHELX suite) refines crystal structures, with validation via R-factor (<5%) and electron density maps .
- HPLC-PDA : Purity >95% confirmed using C18 columns (acetonitrile/water mobile phase) .
Q. How can researchers design initial biological activity assays for this compound?
Methodological Answer:
- In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC determination) .
- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Dose-response curves : Use 0.1–100 µM concentrations, triplicate runs, and positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?
Methodological Answer:
- Cross-validation : Compare -NMR coupling constants with X-ray torsion angles to confirm stereochemistry (e.g., E/Z isomerism) .
- DFT calculations : Optimize geometry using Gaussian09 and overlay with crystallographic data to identify discrepancies .
- Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature NMR .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in hydrazone derivatives?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., decanoyl → shorter acyl chains) and compare bioactivity .
- QSAR modeling : Use Molinspiration or MOE to correlate logP, polar surface area, and IC values .
- Crystallographic studies : Map electron density of active sites (e.g., enzyme-inhibitor complexes) to identify key interactions .
Q. How should researchers design experiments to address discrepancies in biological activity across similar compounds?
Methodological Answer:
- Controlled variables : Standardize cell lines, assay protocols, and solvent (e.g., DMSO concentration ≤0.1%) .
- Metabolic stability tests : Use liver microsomes to assess if variations arise from differential metabolism .
- Synchrotron-based techniques : Analyze binding modes via X-ray crystallography or cryo-EM to resolve mechanistic contradictions .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between in vitro and computational models?
Methodological Answer:
- False positives : Confirm assay interference (e.g., compound aggregation) via dynamic light scattering .
- Membrane permeability : Measure logD (octanol/water) to assess bioavailability discrepancies .
- Target engagement : Use SPR or ITC to validate binding affinity predictions from docking studies .
Experimental Design Considerations
Q. What statistical approaches are critical for multi-parametric optimization in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
